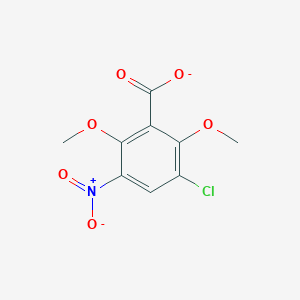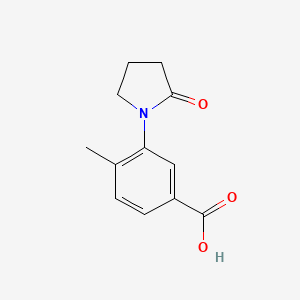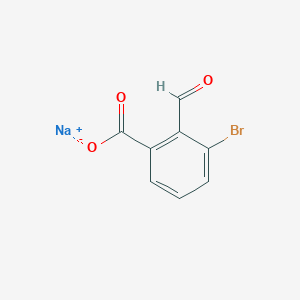
Sodium 3-Bromo-2-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-Bromo-2-formylbenzoate is an organic compound with the molecular formula C8H4BrNaO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a formyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-Bromo-2-formylbenzoate typically involves the bromination of 2-formylbenzoic acid followed by neutralization with sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-Bromo-2-formylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products:
Substitution Reactions: Products include various substituted benzoates.
Oxidation Reactions: The major product is 3-bromo-2-carboxybenzoate.
Reduction Reactions: The major product is 3-bromo-2-hydroxybenzoate
Applications De Recherche Scientifique
Sodium 3-Bromo-2-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Sodium 3-Bromo-2-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
Sodium 3-Bromo-2-carboxybenzoate: Similar structure but with a carboxylic acid group instead of a formyl group.
Sodium 3-Bromo-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group
Uniqueness: Sodium 3-Bromo-2-formylbenzoate is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Propriétés
Formule moléculaire |
C8H4BrNaO3 |
|---|---|
Poids moléculaire |
251.01 g/mol |
Nom IUPAC |
sodium;3-bromo-2-formylbenzoate |
InChI |
InChI=1S/C8H5BrO3.Na/c9-7-3-1-2-5(8(11)12)6(7)4-10;/h1-4H,(H,11,12);/q;+1/p-1 |
Clé InChI |
RUJKGXXAQPAGPJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



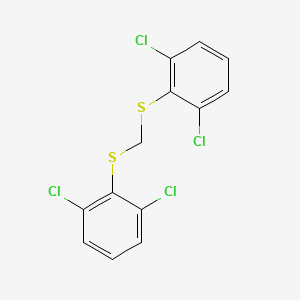
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)
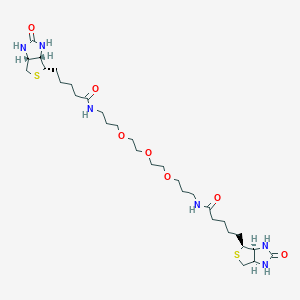

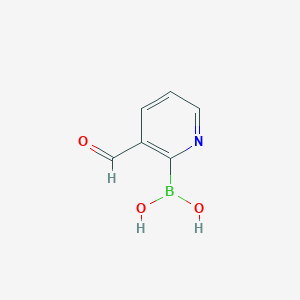
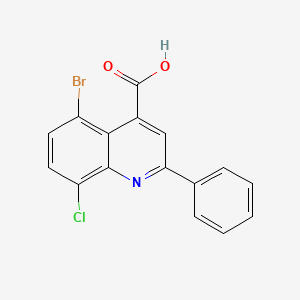
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)


